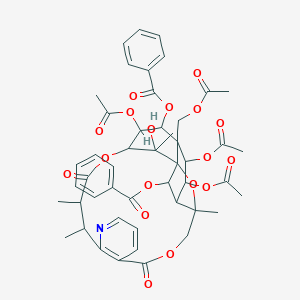
11,13-Dihydroxy-14-octadecaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,13-Dihydroxy-14-octadecaenoic acid, also known as 11,13-DiHOME, is a fatty acid metabolite that has been found to have various biological effects. It is produced by the action of soluble epoxide hydrolase on epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 enzymes. In recent years, 11,13-DiHOME has gained attention as a potential therapeutic target for various diseases.
Mécanisme D'action
The exact mechanism of action of 11,13-Dihydroxy-14-octadecaenoic acid is not fully understood. It is thought to act through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a role in the regulation of metabolism and inflammation. It has also been suggested that 11,13-Dihydroxy-14-octadecaenoic acid may act through the inhibition of soluble epoxide hydrolase, which would increase the levels of EETs and their beneficial effects.
Biochemical and Physiological Effects
11,13-Dihydroxy-14-octadecaenoic acid has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to have anti-nociceptive effects by reducing pain sensitivity. In addition, 11,13-Dihydroxy-14-octadecaenoic acid has been implicated in the regulation of metabolism and energy expenditure, as well as the development of obesity and diabetes. It has also been shown to have effects on blood pressure regulation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 11,13-Dihydroxy-14-octadecaenoic acid in lab experiments include its specificity and potency. It is a specific metabolite that can be easily measured and quantified. It is also a potent molecule that can have significant effects at low concentrations. However, the limitations of using 11,13-Dihydroxy-14-octadecaenoic acid in lab experiments include its instability and the potential for degradation over time. It is also a metabolite that is produced in vivo, which can make it difficult to control its levels in vitro.
Orientations Futures
There are many future directions for research on 11,13-Dihydroxy-14-octadecaenoic acid. One area of interest is its role in the regulation of metabolism and energy expenditure, and its potential as a therapeutic target for obesity and diabetes. Another area of interest is its effects on blood pressure regulation and its potential as a therapeutic target for hypertension. Additionally, the development of more specific and potent inhibitors of soluble epoxide hydrolase could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
11,13-Dihydroxy-14-octadecaenoic acid can be synthesized by the action of soluble epoxide hydrolase on EETs. EETs are produced from arachidonic acid by cytochrome P450 enzymes. Soluble epoxide hydrolase is a cytosolic enzyme that converts EETs to their corresponding diols, including 11,13-Dihydroxy-14-octadecaenoic acid.
Applications De Recherche Scientifique
11,13-Dihydroxy-14-octadecaenoic acid has been found to have various biological effects. It has been shown to have anti-inflammatory and anti-nociceptive effects, as well as effects on metabolism and energy expenditure. It has also been implicated in the regulation of blood pressure and the development of obesity and diabetes.
Propriétés
Numéro CAS |
131785-80-3 |
|---|---|
Nom du produit |
11,13-Dihydroxy-14-octadecaenoic acid |
Formule moléculaire |
C10H9FO2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(E)-11,13-dihydroxyoctadec-14-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-9-12-16(19)15-17(20)13-10-7-5-4-6-8-11-14-18(21)22/h9,12,16-17,19-20H,2-8,10-11,13-15H2,1H3,(H,21,22)/b12-9+ |
Clé InChI |
QFBJNIFFNWRJFA-FMIVXFBMSA-N |
SMILES isomérique |
CCC/C=C/C(CC(CCCCCCCCCC(=O)O)O)O |
SMILES |
CCCC=CC(CC(CCCCCCCCCC(=O)O)O)O |
SMILES canonique |
CCCC=CC(CC(CCCCCCCCCC(=O)O)O)O |
Synonymes |
11,13-dihydroxy-14-octadecaenoic acid 11,13-OH-14-ODA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)

![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)





![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
